9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-
Overview
Description
9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-: is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a group of compounds that are widely distributed in nature and play crucial roles in various biological processes. This compound is characterized by the presence of a purine ring system substituted with chlorine, methyl, and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- typically involves the chlorination of a purine derivative followed by alkylation. One common method includes:
Chlorination: Starting with a purine derivative, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Alkylation: The chlorinated intermediate is then subjected to alkylation using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-methyl-9-(1-methylethyl)-9H-purine or 2-thio-6-methyl-9-(1-methylethyl)-9H-purine can be formed.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of purine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry:
Building Block: 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the purine ring can enhance binding affinity to specific sites, leading to inhibition or modulation of enzyme activity. The isopropyl group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
- 9H-Purine, 2-methyl-
- 9H-Purine, 6-chloro-9-(2-O-methyl-β-D-ribofuranosyl)-
- 9H-Purine, 6-chloro-2-methyl-9-(1-methylethyl)-
Comparison:
- Structural Differences: While these compounds share the purine ring system, the nature and position of substituents (chlorine, methyl, isopropyl) vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is unique due to its specific substitution pattern, which can confer distinct binding properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-methyl-9-propan-2-ylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNEGBFMQTSPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254355 | |
Record name | 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-16-3 | |
Record name | 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890094-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-9-(1-methylethyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methyl-9-(propan-2-yl)-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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